molecular formula C16H18N2O4S B10954465 Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10954465
M. Wt: 334.4 g/mol
InChI Key: QQHNDOIIXZUHBO-UHFFFAOYSA-N
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Description

METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a benzothiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which leads to the formation of substituted isoxazoles . The benzothiophene moiety can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Catalyst-free methods are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted isoxazoles .

Scientific Research Applications

METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and benzothiophene moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of an isoxazole ring and a benzothiophene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 2-[(4,5-dimethyl-1,2-oxazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H18N2O4S/c1-8-9(2)22-18-13(8)14(19)17-15-12(16(20)21-3)10-6-4-5-7-11(10)23-15/h4-7H2,1-3H3,(H,17,19)

InChI Key

QQHNDOIIXZUHBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C

Origin of Product

United States

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